molecular formula C17H15FN6O4 B2618866 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 923376-79-8

2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid

Cat. No.: B2618866
CAS No.: 923376-79-8
M. Wt: 386.343
InChI Key: VDRSQKNFCQEVKM-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid belongs to the [1,2,4]triazino[3,4-f]purine class, characterized by a fused heteropolycyclic core with a 4-fluorophenyl substituent at position 3, methyl groups at positions 7 and 9, and an acetic acid moiety at position 1.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O4/c1-21-14-13(15(27)22(2)17(21)28)23-7-11(9-3-5-10(18)6-4-9)20-24(8-12(25)26)16(23)19-14/h3-6H,7-8H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRSQKNFCQEVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a complex organic compound belonging to the class of triazino-purine derivatives. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17FN6O4C_{18}H_{17}FN_{6}O_{4} with a molecular weight of 400.4 g/mol. The structure features a fluorophenyl group and multiple methyl groups attached to a triazino-purine core.

PropertyValue
Molecular FormulaC₁₈H₁₇FN₆O₄
Molecular Weight400.4 g/mol
CAS Number898410-60-1

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It can modulate the activity of certain receptors, leading to downstream biological effects.
  • Gene Expression Modulation : The compound may influence gene expression patterns that are crucial for cellular processes.

Anticancer Properties

Research has indicated that derivatives of triazino-purine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The mechanism often involves the activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

Anticonvulsant Activity

Some studies have explored the anticonvulsant properties of triazino-purine derivatives. For example, compounds with similar structures have demonstrated efficacy in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance anticonvulsant effects.

Case Studies

  • Anticancer Activity :
    • Study : Evren et al. (2019) synthesized novel thiazole-containing compounds and tested them against A549 cells.
    • Findings : Compound 19 showed strong selectivity with an IC50 value indicating significant anticancer potential.
  • Anticonvulsant Effectiveness :
    • Study : A recent investigation into the anticonvulsant properties of triazino derivatives found that certain analogues exhibited protective indices significantly higher than standard treatments.
    • Findings : Compounds demonstrated median effective doses (ED50) in the range of 18.4 mg/kg for anticonvulsant activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(4-fluorophenyl), 7,9-dimethyl, acetic acid (1) Not specified ~360–400 (inferred) Fluorophenyl enhances electronegativity; acetic acid improves hydrophilicity
[3,9-Dimethyl-7-(3-methylbutyl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetic acid 7-(3-methylbutyl) C₁₆H₂₂N₆O₄ 362.39 Lipophilic 3-methylbutyl chain increases logP; reduced polar surface area
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8-dione 3-(4-chlorophenyl), 1-isopropyl Likely C₁₇H₁₈ClN₇O₂ ~404 (estimated) Chlorine’s steric bulk may hinder binding; isopropyl reduces solubility
3-(4-Chlorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8-dione 3-(4-chlorophenyl), 1,7,9-trimethyl Not specified ~380 (estimated) Additional methyl group increases steric hindrance; no hydrophilic moieties

Key Observations :

  • Solubility : The acetic acid moiety in the target compound and ’s analog improves aqueous solubility, unlike lipophilic substituents (e.g., 3-methylbutyl or isopropyl) .
  • Steric Considerations : Trimethyl or bulky alkyl groups (e.g., isopropyl) in analogs may reduce binding affinity to targets requiring planar interaction surfaces .
Pharmacokinetic and Bioactivity Insights
  • Anticancer Potential: Analogs with purine-like frameworks () show anticancer activity, implying the target compound may act via inhibition of nucleotide metabolism or kinase pathways .
Analytical Characterization
  • NMR Profiling: As shown in , NMR chemical shifts (e.g., regions A and B) can differentiate substituents on the triazino-purine core, aiding in structural elucidation .
  • LC/MS Applications: High-resolution LC/MS () is critical for identifying minor structural variations and quantifying purity in analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of this triazino-purine derivative?

  • Methodological Answer : Use multi-step heterocyclization strategies, such as refluxing intermediates with diethyl oxalate in THF followed by sulfonyl hydrazide-mediated cyclization (as demonstrated for structurally analogous fluorinated triazino-purinones) . Incorporate microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the target compound from byproducts .

Q. How can structural ambiguities in the triazino-purine core be resolved experimentally?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of the fused ring system) with advanced NMR techniques, such as 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-13C^{13}\text{C} HSQC, to resolve overlapping signals caused by the fluorophenyl and methyl substituents. Computational validation via DFT-based chemical shift predictions can further support structural assignments .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic pharmacophore. Use fluorometric or luminescence-based readouts for high-throughput screening. Parallel cytotoxicity testing (e.g., MTT assays on HEK-293 cells) is essential to differentiate target-specific activity from nonspecific toxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (using AutoDock Vina or Schrödinger Suite) to simulate binding modes with proteins like kinases or GPCRs. Combine this with molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Quantum mechanical calculations (e.g., Fukui indices) can identify electrophilic/nucleophilic hotspots for structure-based optimization .

Q. What strategies address contradictory pharmacological data across structurally similar analogs?

  • Methodological Answer : Perform meta-analysis of existing SAR data to identify substituent-dependent trends (e.g., methoxy vs. fluoro groups altering logP and bioavailability). Validate hypotheses via systematic synthesis of derivatives with controlled modifications (e.g., replacing the 4-fluorophenyl group with 3,4-dimethoxyphenyl) and comparative bioactivity profiling .

Q. How can reaction mechanisms for triazino-purine derivatization be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., 18O^{18}\text{O} in oxalate precursors) to track oxygen incorporation during cyclization. Monitor intermediates via LC-MS and IR spectroscopy to identify transient species. Kinetic studies under varying temperatures/pH can reveal rate-determining steps .

Methodological Design & Data Analysis

Q. What experimental designs minimize variability in biological replicate studies?

  • Methodological Answer : Implement randomized block designs with blinded analysis to reduce bias. Use statistical power analysis (e.g., G*Power) to determine minimum sample sizes. Normalize activity data against internal controls (e.g., housekeeping genes in qPCR) to account for plate-to-plate variability .

Q. How can AI-driven tools enhance synthesis route optimization?

  • Methodological Answer : Integrate reaction prediction algorithms (e.g., IBM RXN) with robotic platforms for autonomous experimentation. Train neural networks on historical yield data to prioritize solvent/catalyst combinations. Real-time feedback from inline PAT (Process Analytical Technology) ensures adaptive optimization .

Q. What statistical methods resolve discrepancies in dose-response curves?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Use Akaike Information Criterion (AIC) to compare model fits. Bootstrap resampling (10,000 iterations) quantifies confidence intervals for EC50_{50} values, reducing outlier-induced bias .

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